![molecular formula C36H65NO12 B1263250 Erythromycin D](/img/structure/B1263250.png)
Erythromycin D
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Overview
Description
Erythromycin D is an erythromycin. It derives from an erythronolide B. It is a conjugate base of an erythromycin D(1+).
Scientific Research Applications
Structural Modifications and Activity
Erythromycin is a widely recognized antimicrobial agent, effective against various pathogens like Legionella, Campylobacter, and Chlamydia spp. Recent research has focused on modifying erythromycin to enhance its therapeutic properties. Novel derivatives have been developed, showing promise in clinical investigations. These derivatives often differ in the lactone ring system, which affects their clinical utility (Kirst & Sides, 1989).
Impact on Gastric Emptying
Erythromycin has been found to accelerate gastric emptying post-pancreaticoduodenectomy, reducing the incidence of delayed gastric emptying (DGE). This property is significant because DGE is a common complication after such surgeries (Yeo et al., 1993).
Effects on Algal Growth and Photosynthesis
In environmental contexts, erythromycin can influence the growth and photosynthetic activity of algae like Microcystis flos-aquae. Low concentrations stimulated growth, whereas high concentrations inhibited it, indicating a potential environmental impact of this antibiotic (Wan et al., 2015).
Therapeutic Potential in Influenza Virus-Induced Lung Injury
Erythromycin has shown therapeutic potential in treating influenza virus-induced pneumonia in mice. Its anti-inflammatory properties and ability to suppress overproduction of nitric oxide in the lung are significant for treating acute inflammatory disorders (Sato et al., 1998).
Antibiotic Resistance Mechanisms
Research on erythromycin has also contributed to understanding antibiotic resistance mechanisms, particularly involving the rRNA methylase gene erm(A) in Enterococcus faecalis. This insight is crucial for addressing antibiotic resistance issues (Schwaiger & Bauer, 2008).
Cost-Effectiveness in Gastrointestinal Procedures
Studies have explored the cost-effectiveness of erythromycin in clearing the stomach before procedures like endoscopy for upper gastrointestinal haemorrhage, highlighting its clinical utility beyond its antimicrobial properties (Winstead & Wilcox, 2007).
properties
Product Name |
Erythromycin D |
---|---|
Molecular Formula |
C36H65NO12 |
Molecular Weight |
703.9 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31+,32-,34+,35-,36-/m1/s1 |
InChI Key |
CLQUUOKNEOQBSW-KEGKUKQHSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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